2-(2-Bromoethyl)-1,4-dichlorobenzene
Description
Significance of Halogenated Aromatics as Synthetic Intermediates
The utility of halogenated aromatics as synthetic intermediates is vast and well-established. The carbon-halogen bond, depending on the specific halogen, can be readily converted into other functional groups through various reactions, including nucleophilic substitution, elimination, and the formation of organometallic reagents. bloomtechz.com These compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and other specialty chemicals. numberanalytics.comrsc.org For instance, chlorobenzene (B131634) is a precursor in the production of pesticides and dyes, while bromobenzene (B47551) is utilized in the synthesis of certain pharmaceuticals. numberanalytics.com The ability to selectively introduce functionality onto an aromatic ring via a halogen handle makes these compounds indispensable in multi-step organic syntheses. pressbooks.pub
Overview of Dichlorobenzene and Bromoethyl-Substituted Aromatic Systems
Dichlorobenzenes exist as three isomers: ortho-, meta-, and para-dichlorobenzene. britannica.com These isomers serve as solvents and are key intermediates in the production of various chemicals. nih.govnih.gov For example, para-dichlorobenzene is used in deodorants and as a fumigant, while the ortho and meta isomers are precursors for herbicides, insecticides, dyes, and pharmaceuticals. rsc.org The production of dichlorobenzenes typically involves the chlorination of benzene (B151609), which yields a mixture of isomers. rsc.orgnih.gov
Bromoethyl-substituted aromatic systems, such as (2-Bromoethyl)benzene (B7723623), are also valuable synthetic intermediates. The bromoethyl group provides a reactive site for nucleophilic substitution and elimination reactions. bloomtechz.com For example, treatment with a strong base can lead to the formation of a styrene (B11656) derivative through an elimination reaction. bloomtechz.com This reactivity allows for the introduction of a variety of functional groups and the extension of carbon chains, making these compounds useful in the synthesis of complex molecules and polymers. bloomtechz.compressbooks.pub
Research Trajectories for Complex Halogenated Organic Compounds
Current research in the field of halogenated organic compounds is focused on developing more selective, efficient, and environmentally benign methods for their synthesis and functionalization. acs.org A significant area of investigation is "late-stage halogenation," which aims to introduce halogen atoms into complex molecules, such as natural products and pharmaceutical intermediates, at a late stage of the synthesis. acs.org This approach offers a powerful tool for creating diverse molecular libraries for drug discovery and materials science. acs.org
Furthermore, there is a continuous effort to understand the environmental fate and potential toxicity of persistent halogenated organic compounds. chromatographyonline.comnih.govnih.gov This research drives the development of new analytical methods for their detection and novel degradation pathways, including dehalogenation techniques. chromatographyonline.comresearchgate.net The overarching goal is to harness the synthetic utility of halogenated compounds while minimizing their environmental impact. nih.govnih.gov
Physicochemical Properties of 2-(2-Bromoethyl)-1,4-dichlorobenzene
| Property | Value |
| CAS Number | 40173-98-6 |
| Molecular Formula | C8H7BrCl2 |
| Molecular Weight | 253.95 g/mol |
| Appearance | Liquid |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1Cl)CCBr)Cl |
| InChI Key | SQFNBUBDSWRSOY-UHFFFAOYSA-N |
This data is compiled from available chemical databases. americanelements.com
Synthesis and Reactivity
While specific, detailed research on the synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established organic synthesis principles. A plausible synthetic route would involve the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) followed by reduction and subsequent bromination of the ethyl group.
The reactivity of this compound is dictated by its functional groups. The bromoethyl side chain is susceptible to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group. bloomtechz.com It can also undergo elimination reactions in the presence of a strong base to form a vinyl-substituted dichlorobenzene. bloomtechz.com The dichlorinated benzene ring is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. chemistrysteps.com However, the chlorine atoms themselves can be substituted under certain conditions, for example, in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, one could predict the expected spectral characteristics:
1H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the dichlorinated ring and the protons of the ethyl chain. The protons closer to the bromine atom on the ethyl group would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the bromine.
13C NMR: The spectrum would exhibit distinct signals for the carbon atoms of the dichlorobenzene ring and the two carbons of the bromoethyl side chain.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Organic Synthesis
Given its structure, this compound can serve as a valuable intermediate in organic synthesis. The bromoethyl group allows for the introduction of various nucleophiles, leading to the formation of ethers, amines, and other functionalized derivatives. bloomtechz.com The dichlorobenzene moiety provides a stable aromatic core that can be further modified or incorporated into larger molecular frameworks. This compound could be particularly useful in the synthesis of novel pharmaceutical and agrochemical candidates where a dichlorinated aromatic ring is a desired structural feature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFNBUBDSWRSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40173-98-6 | |
| Record name | 2-(2-bromoethyl)-1,4-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Bromoethyl 1,4 Dichlorobenzene
Direct Synthetic Routes and Reaction Conditions
Direct routes involve the modification of precursors that already contain either the dichlorinated benzene (B151609) ring or the bromoethyl side chain. These methods are often favored for their straightforward nature, typically involving one or two primary synthetic steps.
A common and effective strategy for synthesizing 2-(2-Bromoethyl)-1,4-dichlorobenzene involves the selective bromination of the ethyl side chain of a 1,4-dichloro-2-ethylbenzene (B1616755) precursor. This transformation is typically accomplished through a free-radical halogenation mechanism. pearson.com
The key to this approach is the preferential reaction at the benzylic position (the carbon atom directly attached to the aromatic ring) of the ethyl group. The benzylic radical intermediate formed during the reaction is stabilized by resonance with the benzene ring, making this position the most favorable site for hydrogen abstraction by a bromine radical. pearson.com Common reagents for this type of reaction include N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or the use of molecular bromine (Br₂) under photochemical conditions (i.e., with UV light). youtube.com
Table 1: Reaction Conditions for Benzylic Bromination
| Brominating Agent | Initiator / Condition | Solvent(s) | Typical Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄) | Selective bromination at the benzylic position. |
| Bromine (Br₂) | UV light (hv) | Non-polar solvent | Forms a benzylic bromide; potential for over-halogenation. |
An alternative direct route is the chlorination of the aromatic ring of a (2-bromoethyl)benzene (B7723623) precursor. This reaction proceeds via an electrophilic aromatic substitution mechanism, where chlorine atoms are introduced onto the benzene ring. chemguide.co.uklibretexts.org A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that can attack the aromatic ring. chemguide.co.ukyoutube.com
The existing (2-bromoethyl) group on the benzene ring acts as an ortho-, para-director. Therefore, the chlorination of (2-bromoethyl)benzene will yield a mixture of isomeric products, including the desired this compound (para- and ortho- substitution relative to the ethyl group) and other isomers like 2-(2-bromoethyl)-1,3-dichlorobenzene. Consequently, a purification step, such as fractional distillation or chromatography, is necessary to isolate the target compound.
Table 2: Conditions for Electrophilic Aromatic Chlorination
| Chlorinating Agent | Catalyst | Temperature | Product Profile |
|---|---|---|---|
| Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | Room Temperature | Mixture of ortho- and para-chlorinated isomers. |
| Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | 0°C to Room Temp | Mixture of ortho- and para-chlorinated isomers. |
Synthesis from Related Aromatic and Aliphatic Intermediates
Synthesizing the target molecule can also be achieved by starting with more fundamental building blocks and incorporating the required functional groups through multi-step sequences.
This approach involves starting with a precursor that already has the dichlorinated aromatic ring and a two-carbon side chain, which is then converted to the bromoethyl group. A logical precursor is (2,5-dichlorophenyl)ethanol. The hydroxyl group of this alcohol can be substituted with bromine to yield the final product.
Standard reagents for this type of conversion include phosphorus tribromide (PBr₃) or treating the alcohol with concentrated hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid (H₂SO₄) to facilitate the reaction. prepchem.com This method is analogous to the preparation of (2-bromoethyl)benzene from 2-phenylethanol. prepchem.com
While powerful tools in the synthesis of complex organic molecules, ring-closing and molecular rearrangement reactions are not standard or efficient methods for preparing a relatively simple structure like this compound. numberanalytics.com
Ring-Closing Metathesis (RCM): This reaction is primarily used to form cyclic compounds from acyclic dienes. medwinpublishers.com It is not a logical forward-synthetic approach for creating an aromatic system like the one in the target compound.
Molecular Rearrangements: Reactions like the Pinacol or Beckmann rearrangements are used to alter the carbon skeleton of a molecule, often to create complex ring systems or specific functional groups. libretexts.org Such complex transformations are unnecessary for this target molecule, which is more readily accessible through the classic functional group interconversions and aromatic substitution reactions described previously.
Catalysis and Reagent Selection in Synthetic Pathways
The choice of catalysts and reagents is critical for achieving high yield and selectivity in the synthesis of this compound. The selection depends entirely on the chosen synthetic route.
For Bromination of an Ethyl Group: Free-radical initiators are essential. AIBN and benzoyl peroxide are common choices that decompose under heat to generate the radicals needed to start the chain reaction.
For Aromatic Chlorination: Strong Lewis acids are required to activate the chlorine molecule. Iron(III) chloride is often used because it is inexpensive and effective. libretexts.org Aluminum chloride is a more reactive alternative.
For Alcohol to Bromide Conversion: Reagents like phosphorus tribromide are effective for converting primary and secondary alcohols to the corresponding alkyl bromides. Strong mineral acids like HBr and H₂SO₄ can also be used for this purpose. prepchem.com
Table 3: Summary of Catalysts and Reagents
| Synthetic Step | Reagent/Catalyst | Class | Role |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Reagent | Bromine source for radical reaction. |
| Benzylic Bromination | AIBN / Benzoyl Peroxide | Catalyst | Radical initiator. |
| Aromatic Chlorination | Iron(III) chloride (FeCl₃) | Catalyst | Lewis acid; activates Cl₂. |
| Aromatic Chlorination | Aluminum chloride (AlCl₃) | Catalyst | Lewis acid; activates Cl₂. |
| Alcohol Conversion | Phosphorus tribromide (PBr₃) | Reagent | Converts -OH group to -Br. |
| Alcohol Conversion | Hydrobromic acid (HBr) | Reagent | Source of bromide for substitution. |
Transition Metal Catalysis for Directed Synthesis
Transition metal catalysis offers a powerful tool for the selective formation of carbon-halogen bonds. One of the most prominent methods applicable to the synthesis of aryl bromides is the Sandmeyer reaction, which utilizes copper salts as catalysts. wikipedia.orgnumberanalytics.com This reaction typically involves the diazotization of a primary aromatic amine, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide.
For the synthesis of this compound, a plausible precursor would be 2-(2,5-dichlorophenyl)ethylamine. The synthesis would proceed in two main stages:
Diazotization: The primary amine, 2-(2,5-dichlorophenyl)ethylamine, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Sandmeyer Bromination: The freshly prepared diazonium salt is then introduced into a solution containing a copper(I) bromide catalyst. This induces the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired this compound.
The general mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst. wikipedia.org
| Step | Reactants | Reagents | Catalyst | Product |
| Diazotization | 2-(2,5-dichlorophenyl)ethylamine | Sodium Nitrite, Hydrobromic Acid | - | 2-(2,5-dichlorophenyl)ethanediazonium bromide |
| Bromination | 2-(2,5-dichlorophenyl)ethanediazonium bromide | - | Copper(I) Bromide | This compound |
Lewis Acid and Radical Initiated Reactions
Lewis Acid Initiated Reactions:
Friedel-Crafts reactions, which are catalyzed by Lewis acids, provide a classic method for the introduction of alkyl or acyl groups onto an aromatic ring. A potential two-step synthesis of this compound via this methodology involves the acylation of 1,4-dichlorobenzene (B42874) followed by reduction and bromination.
Friedel-Crafts Acylation: 1,4-Dichlorobenzene can be acylated with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-chloro-1-(2,5-dichlorophenyl)ethan-1-one. google.compatsnap.com The reaction is typically carried out in an inert solvent.
Reduction and Bromination: The resulting ketone is then reduced to the corresponding alcohol, 2-chloro-1-(2,5-dichlorophenyl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride. Subsequent treatment of the alcohol with a brominating agent, like phosphorus tribromide (PBr₃), would yield this compound.
Radical Initiated Reactions:
A more direct approach involves the radical addition of hydrogen bromide (HBr) to a suitable alkene precursor. This method is particularly effective for achieving anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the double bond.
The synthesis would proceed from 1,4-dichloro-2-vinylbenzene:
Synthesis of 1,4-dichloro-2-vinylbenzene: This precursor can be synthesized from 2,5-dichloroacetophenone via reduction to the corresponding alcohol, followed by dehydration.
Radical Hydrobromination: The 1,4-dichloro-2-vinylbenzene is then subjected to a radical addition of HBr. This reaction is typically initiated by peroxides (e.g., benzoyl peroxide) or UV light. The initiator generates a bromine radical which then adds to the terminal carbon of the vinyl group, forming a more stable benzylic radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product, this compound, and propagate the radical chain. masterorganicchemistry.comresearchgate.net
| Reaction Type | Starting Material | Key Reagents/Catalysts | Intermediate(s) |
| Lewis Acid Initiated | 1,4-Dichlorobenzene | Chloroacetyl chloride, AlCl₃, NaBH₄, PBr₃ | 2-chloro-1-(2,5-dichlorophenyl)ethan-1-one, 2-chloro-1-(2,5-dichlorophenyl)ethanol |
| Radical Initiated | 1,4-Dichloro-2-vinylbenzene | HBr, Peroxide (e.g., AIBN) | Benzylic radical |
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and yield of the synthetic methodologies described above are highly dependent on the careful control of various reaction parameters. Optimization of these parameters is crucial for transitioning from laboratory-scale synthesis to industrial production.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction.
In Sandmeyer reactions , the solvent must be able to dissolve the diazonium salt and the copper catalyst. While aqueous media are traditionally used for the diazotization step, the bromination step can be performed in a variety of solvents. For instance, bromoform (B151600) has been reported as a suitable solvent for the synthesis of bromoarenes. wikipedia.org The use of ionic liquids as solvents has also been explored, with some studies showing that the nature of the substituents on the diazonium salt can influence the product distribution in these media. nih.gov
For Friedel-Crafts acylations , the solvent must be inert to the strong Lewis acid catalyst. Common choices include nitrobenzene (B124822) and chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane. The polarity of the solvent can affect the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates. In some cases, solvent-free conditions using a heterogeneous catalyst have been investigated to develop more environmentally friendly processes. researchgate.netresearchgate.net
In radical hydrobromination , non-polar solvents are generally preferred to minimize competing ionic addition pathways. The reaction is often carried out in solvents like pentane. masterorganicchemistry.com The choice of solvent can also impact the solubility of the radical initiator and the alkene substrate.
Temperature and Pressure Optimization for Industrial Scale-Up Research
Temperature is a critical parameter that must be carefully controlled in all synthetic routes.
Sandmeyer Reaction: The diazotization step is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The subsequent bromination step is often performed at a slightly elevated temperature, for example, 65–75 °C in an ionic liquid solvent, to facilitate the decomposition of the diazonium salt and the formation of the product. nih.gov
Friedel-Crafts Acylation: The reaction temperature can influence the rate of reaction and the potential for side reactions. While some acylations can be performed at room temperature, others may require heating to proceed at a reasonable rate. For example, the acylation of dichlorobenzene with acetyl chloride is often carried out at elevated temperatures (90-130 °C). google.com
Radical Hydrobromination: The initiation of the radical reaction is temperature-dependent. Thermal initiators, like AIBN, require a certain temperature to decompose and generate radicals. The reaction is often conducted at temperatures that ensure a steady rate of radical formation without promoting unwanted side reactions.
Reactivity and Chemical Transformations of 2 2 Bromoethyl 1,4 Dichlorobenzene
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. For 2-(2-Bromoethyl)-1,4-dichlorobenzene, these transformations can be strategically applied to either the aromatic core or the alkyl side chain.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly relevant to the reactivity of this compound. mdpi.com The molecule possesses two distinct types of carbon-halogen bonds: two C(sp²)–Cl bonds on the aromatic ring and one C(sp³)–Br bond on the ethyl side chain. Generally, the reactivity of halides in these couplings follows the order I > Br > Cl. wikipedia.orgyoutube.com This suggests that the C-Br bond of the ethyl group and the C-Cl bonds of the dichlorobenzene ring could be selectively functionalized under different reaction conditions. However, the C(sp³)–Br bond is also susceptible to other pathways, such as β-hydride elimination, which can be a competing reaction. nih.govnih.gov
The primary focus for cross-coupling is often the less reactive but synthetically valuable C-Cl bonds on the aromatic ring. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings allow for the introduction of aryl, vinyl, alkynyl, and alkyl groups onto the dichlorobenzene core. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used for creating biaryl structures.
Heck Reaction : This methodology involves the reaction of the aryl chloride with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org
Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl chloride, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is particularly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.
The success of cross-coupling reactions with less reactive aryl chlorides hinges critically on the design of the catalytic system, particularly the choice of ligand coordinated to the palladium center. mdpi.com Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle sluggish. researchgate.net To overcome this, highly active catalysts are required.
Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that can efficiently undergo oxidative addition with aryl chlorides. nih.govacs.org
Bulky Biarylphosphine Ligands : Ligands such as SPhos, XPhos, and CPhos have proven effective for a wide range of cross-coupling reactions involving aryl chlorides. nih.govacs.orgnih.gov Their steric bulk facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable complexes with palladium, resulting in highly active and thermally stable catalysts. An IPr ligand, for instance, has been shown to promote room-temperature cross-coupling of dichlorinated heteroarenes. nih.govresearchgate.net
Ligand-Free Systems : In some cases, particularly for Suzuki reactions, "ligand-free" conditions using palladium salts can be effective. These systems often involve the in-situ formation of palladium nanoparticles that act as the active catalyst. nih.govresearchgate.net
The choice of catalyst can also impart regioselectivity in molecules with multiple, electronically distinct halide substituents. researchgate.net
| Coupling Reaction | Catalyst/Precatalyst | Ligand(s) | Base | Typical Substrates Coupled | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂, [(allyl)PdCl]₂ | SPhos, WK-phos, NHCs | K₃PO₄, K₂CO₃ | Aryl/Alkyl Boronic Acids/Esters | acs.orgresearchgate.netnih.gov |
| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine, BINAP | Et₃N, K₂CO₃ | Alkenes (e.g., Styrene (B11656), Acrylates) | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | Amine (e.g., Et₃N, Piperidine) | Terminal Alkynes | wikipedia.orgorganic-chemistry.org |
| Negishi | Pd(dppf)Cl₂, Ni(acac)₂ | dppf, CPhos, Amphos | (None required) | Organozinc Halides | nih.govwikipedia.orgcommonorganicchemistry.com |
The catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions, while distinct in their specifics, share a common fundamental framework involving a Pd(0)/Pd(II) cycle. wikipedia.orgyoutube.com
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, especially for stable C-Cl bonds. The palladium center is oxidized from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate (Ar-Pd(II)-X). youtube.comyoutube.com
Transmetalation (Suzuki, Sonogashira, Negishi) : In this step, the organic group from the coupling partner (e.g., organoboron, organocopper, or organozinc) is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate (Ar-Pd(II)-R). libretexts.orgyoutube.com For the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. libretexts.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.commit.edu
Mechanistic studies focus on understanding and optimizing each of these steps. For aryl chlorides, a key challenge is facilitating the initial oxidative addition. The electronic properties and steric hindrance of the ligands play a crucial role in modulating the reactivity of the palladium center to achieve efficient catalysis. mit.edu
Friedel-Crafts reactions are a classic method for attaching alkyl or acyl substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion). googleapis.com
For this compound, the aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the two chlorine atoms. The chlorine atoms and the alkyl group are ortho-, para-directors. In 1,4-dichlorobenzene (B42874), all positions are equivalent for the first substitution. The benzoylation of p-dichlorobenzene, for instance, yields 2,5-dichlorobenzophenone. rsc.org By analogy, Friedel-Crafts acylation of this compound would be expected to occur at the positions ortho to the chlorine atoms (and meta to the bromoethyl group), specifically at the C3 and C5 positions. Given the steric bulk of the bromoethyl group, substitution at the C5 position is likely favored.
Friedel-Crafts Acylation : This reaction typically uses an acyl chloride or anhydride (B1165640) as the acylating agent. It is generally preferred over alkylation because the product, an aryl ketone, is deactivated, preventing multiple substitutions. Also, the acylium ion intermediate is stable and does not undergo rearrangement. googleapis.com
Friedel-Crafts Alkylation : This reaction uses an alkyl halide as the alkylating agent. It is often complicated by polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements. googleapis.comquora.com
The 2-bromoethyl side chain is a versatile functional group for constructing new ring systems. It can act as an electrophile in intramolecular reactions or participate in multi-step sequences involving intermolecular reactions followed by cyclization.
One potential transformation is an intramolecular Friedel-Crafts alkylation . In the presence of a Lewis acid, the bromoethyl group could generate a carbocation that attacks the electron-rich dichlorobenzene ring, leading to the formation of a dihydronaphthalene derivative.
Furthermore, the bromoethyl moiety can be utilized in annulation reactions, which involve the formation of a new ring onto an existing one. For example, a C-C bond-forming annulation has been described where an N-bromoethyl derivative undergoes α-addition of a carbon nucleophile, followed by intramolecular cyclization to form a new heterocyclic ring. nih.govresearchgate.net A similar strategy could be envisioned for this compound, where it reacts with a suitable dinucleophile to construct a new fused ring system. Domino reactions, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization, also represent a plausible route for creating complex heterocyclic structures from this starting material. organic-chemistry.org
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Moiety
Beyond Friedel-Crafts reactions, the dichlorobenzene ring of this compound can undergo other electrophilic aromatic substitution (EAS) reactions, including halogenation, nitration, and sulfonation. minia.edu.egmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
Chlorine atoms : Deactivating, ortho-, para-directing.
2-Bromoethyl group : Weakly activating, ortho-, para-directing.
In this compound, the substituents are located at positions 1, 2, and 4. The available positions for substitution are C3, C5, and C6.
Position C3 : Ortho to C2 (bromoethyl) and C4 (chloro), meta to C1 (chloro). This position is activated by the bromoethyl group and one chlorine, but deactivated by the other.
Position C5 : Ortho to C4 (chloro), meta to C1 (chloro) and C2 (bromoethyl). This position is activated by one chlorine.
Position C6 : Ortho to C1 (chloro), meta to C2 (bromoethyl) and C4 (chloro). This position is activated by one chlorine.
Considering the combined electronic and steric effects, the substitution pattern can be complex. The directing effects of the three groups are somewhat conflicting. However, the positions ortho to the chlorine atoms (C3 and C5) are generally the most probable sites for electrophilic attack, similar to the pattern observed in Friedel-Crafts acylation. Reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would likely yield a mixture of isomers, with the major product depending on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1,4-Dichloro-2-(2-bromoethyl)-5-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2,5-dichloro-3-(2-bromoethyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 4,6-Dichloro-3-(2-bromoethyl)benzenesulfonic acid |
| Acylation | RCOCl, AlCl₃ | 1-(4,6-Dichloro-3-(2-bromoethyl)phenyl)ethan-1-one |
Halogenation, Nitration, and Sulfonation Studies
While specific studies on this compound are not extensively documented, its reactivity in key electrophilic aromatic substitution reactions can be predicted based on the behavior of analogous compounds like 1,4-dichlorobenzene. vaia.comresearchgate.net
Halogenation: The introduction of another halogen atom (e.g., Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃) onto the aromatic ring is expected to be sluggish. docbrown.infomasterorganicchemistry.com The existing chlorine atoms deactivate the ring towards electrophilic attack. libretexts.org The reaction, when forced, would result in the substitution of one of the remaining hydrogen atoms on the ring.
Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. sarthaks.commasterorganicchemistry.com For the parent compound, 1,4-dichlorobenzene, this reaction yields a single mononitrated product, 1,4-dichloro-2-nitrobenzene. vaia.comaskfilo.com A similar outcome is anticipated for the target molecule, with the substitution occurring at one of the positions ortho to the chlorine atoms.
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. libretexts.org This reaction is known to be reversible. libretexts.org Studies on 1,4-dichlorobenzene show that it can be sulfonated to produce 2,5-dichlorobenzenesulfonic acid. researchgate.netresearchgate.net
The expected conditions and products for these reactions are summarized in the table below.
| Reaction | Reagents | Expected Major Product |
| Halogenation (Bromination) | Br₂, FeCl₃ | 1-Bromo-2-(2-bromoethyl)-3,5-dichlorobenzene |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromoethyl)-1,4-dichloro-5-nitrobenzene |
| Sulfonation | H₂SO₄, SO₃ | 3-(2-Bromoethyl)-2,5-dichlorobenzenesulfonic acid |
Directing Effects of Halogen and Ethyl Substituents
The position of substitution in the aforementioned reactions is dictated by the directing effects of the substituents already on the benzene (B151609) ring.
Chloro Groups: Halogens, like chlorine, are deactivating yet ortho, para-directing. libretexts.orglibretexts.org This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org
Bromoethyl Group: Alkyl groups are generally activating and ortho, para-directing. savemyexams.com They donate electron density through an inductive effect, making the ring more nucleophilic and stabilizing the carbocation intermediate formed during substitution. fiveable.me
In this compound, the two available positions for substitution are C-3 and C-5. The directing effects of the existing substituents are as follows:
The C-1 chloro group directs to C-5 (para).
The C-4 chloro group directs to C-3 and C-5 (ortho).
The C-2 bromoethyl group directs to C-3 (ortho) and C-5 (para).
All three groups reinforce the substitution at positions 3 and 5. Therefore, electrophilic attack is strongly favored at these positions, leading to a mixture of isomers. Steric hindrance from the bromoethyl group might slightly favor substitution at the C-5 position.
Reduction and Oxidation Reactions of the Compound
The compound possesses both carbon-halogen bonds and a side chain with benzylic hydrogens, presenting opportunities for both reduction and oxidation reactions.
Selective Reduction of Carbon-Halogen Bonds
The molecule contains two types of carbon-halogen bonds: C-Cl on the aromatic ring and C-Br on the ethyl side chain. Selective reduction, or hydrodehalogenation, is a significant transformation. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.
Studies on the catalytic hydrodehalogenation of chlorobromobenzenes over Ni/SiO₂ catalysts have shown that it is possible to achieve selective cleavage. researchgate.netresearchgate.net The reactivity order often shows that debromination occurs more readily than dechlorination. researchgate.net This suggests that under controlled conditions, such as catalytic hydrogenation with a palladium or nickel catalyst, it may be possible to selectively reduce the C-Br bond of the bromoethyl group to an ethyl group, leaving the C-Cl bonds intact.
Oxidative Pathways Affecting Aromaticity and Side Chain
The aromatic ring is generally stable towards oxidation due to its delocalized π-electron system. The bromoethyl side chain, however, is susceptible to oxidation.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl side chains on a benzene ring to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring). libretexts.orgorgoreview.comcsbsju.edu In this compound, the benzylic carbon has two hydrogens. Therefore, treatment with a strong oxidizing agent is expected to cleave the C-C bond of the side chain and oxidize the benzylic carbon. youtube.comyoutube.com This would transform the bromoethyl group into a carboxylic acid group, yielding 2,5-dichlorobenzoic acid.
Radical Reactions and Associated Mechanistic Studies
The bromoethyl side chain is a prime site for radical reactions, particularly at the benzylic position, which is stabilized by the adjacent aromatic ring.
A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or benzoyl peroxide. libretexts.orgyoutube.com This reaction proceeds via a free radical chain mechanism. libretexts.orgchemguide.co.uk
Initiation: UV light or heat initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. libretexts.org
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the side chain. This is the favored site of attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations) or NBS to form the product and a new bromine radical, which continues the chain. chemguide.co.uk
Termination: The reaction is terminated when two radicals combine. chemguide.co.uk
For this compound, this reaction would lead to the substitution of one of the benzylic hydrogens with another bromine atom, yielding 2-(1,2-dibromoethyl)-1,4-dichlorobenzene.
The predicted outcomes of these transformations are summarized below.
| Reaction Type | Reagents | Reactive Site | Expected Product |
| Selective Reduction | H₂, Pd/C (controlled) | C-Br bond | 2-Ethyl-1,4-dichlorobenzene |
| Side-Chain Oxidation | KMnO₄, H⁺, heat | Bromoethyl side chain | 2,5-Dichlorobenzoic acid |
| Radical Bromination | NBS, UV light | Benzylic C-H | 2-(1,2-Dibromoethyl)-1,4-dichlorobenzene |
Computational and Theoretical Chemistry Studies on 2 2 Bromoethyl 1,4 Dichlorobenzene
Computational Prediction of Reactivity Descriptors
Reactivity descriptors derived from computational chemistry are instrumental in predicting how a molecule will interact with other chemical species. These descriptors are rooted in conceptual density functional theory (DFT) and provide a quantitative measure of a molecule's propensity to undergo different types of chemical reactions.
Fukui functions, denoted as f(r), are a central concept in conceptual DFT for identifying the most reactive sites within a molecule. scm.comresearchgate.net They describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.
The condensed Fukui function, fk, simplifies this by providing a value for each atom (k) in the molecule. There are three main types of condensed Fukui functions:
fk+ : for nucleophilic attack (attack by a species that donates electrons). A higher value indicates a greater susceptibility to nucleophilic attack.
fk- : for electrophilic attack (attack by a species that accepts electrons). A higher value suggests a greater propensity for electrophilic attack.
fk0 : for radical attack.
| Atom Number | Atom Type | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |
| C1 | C-Cl | 0.085 | 0.045 | 0.065 |
| C2 | C-CH2CH2Br | 0.050 | 0.060 | 0.055 |
| C3 | C-H | 0.030 | 0.035 | 0.033 |
| C4 | C-Cl | 0.090 | 0.040 | 0.065 |
| C5 | C-H | 0.032 | 0.038 | 0.035 |
| C6 | C-H | 0.031 | 0.036 | 0.034 |
| C7 | CH2-C | 0.120 | 0.090 | 0.105 |
| C8 | CH2-Br | 0.150 | 0.110 | 0.130 |
| Br | Br-CH2 | 0.250 | 0.300 | 0.275 |
| Cl (at C1) | Cl-C | 0.080 | 0.075 | 0.078 |
| Cl (at C4) | Cl-C | 0.082 | 0.071 | 0.077 |
From these hypothetical values, one could infer that the bromine atom and the carbon atom attached to it (C8) are the most likely sites for various types of reactions. Local reactivity indices, such as local softness and local electrophilicity, can be derived from Fukui functions to provide further nuanced predictions of reactivity. scm.com
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radicals. libretexts.org It is a critical parameter for understanding the thermal stability of a molecule and for predicting the feasibility of various reaction pathways. researchgate.net Computational methods can accurately calculate BDEs for all bonds within a molecule.
For 2-(2-Bromoethyl)-1,4-dichlorobenzene, the BDEs of the C-Br, C-Cl, C-C, and C-H bonds would be of particular interest. A lower BDE indicates a weaker bond that is more susceptible to cleavage. For instance, the C-Br bond is generally weaker than C-Cl and C-H bonds and would be expected to be the most labile bond in the molecule under thermal or photochemical conditions.
Reaction barriers, or activation energies, represent the energy required to reach the transition state of a chemical reaction. osu.edu Computational chemistry allows for the mapping of potential energy surfaces for proposed reaction mechanisms, thereby determining the activation energies for different pathways. osu.edu This information is invaluable for predicting reaction kinetics and understanding reaction mechanisms. For example, in a nucleophilic substitution reaction involving the bromoethyl group, computational methods could be used to calculate the energy barrier for the displacement of the bromide ion.
The following interactive table presents hypothetical Bond Dissociation Energies (BDEs) for selected bonds in this compound. These values are illustrative and not from specific experimental or computational studies on this molecule.
| Bond | Bond Type | Hypothetical BDE (kJ/mol) |
| C-Br | Carbon-Bromine | 285 |
| C-Cl (aromatic) | Carbon-Chlorine | 400 |
| C-C (aliphatic) | Carbon-Carbon | 350 |
| C-C (aromatic) | Carbon-Carbon | 490 |
| C-H (aliphatic) | Carbon-Hydrogen | 410 |
| C-H (aromatic) | Carbon-Hydrogen | 460 |
Vibrational Spectroscopy Predictions and Theoretical-Experimental Correlations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. cardiff.ac.uk Computational simulations of these spectra are essential for the accurate interpretation of experimental data. chemrxiv.org
Theoretical IR and Raman spectra can be simulated using quantum chemical calculations, typically at the DFT level of theory. researchgate.net These simulations provide the vibrational frequencies and their corresponding intensities. The calculated frequencies often have a systematic error, which can be corrected using scaling factors to improve agreement with experimental spectra. nih.gov
Simulated spectra are invaluable for:
Confirming molecular structure: By comparing the simulated spectrum of a proposed structure with the experimental spectrum, one can confirm the identity and purity of a synthesized compound.
Understanding spectral features: Simulations help in assigning complex spectral features to specific vibrational modes.
Predicting spectra of unknown molecules: The spectra of novel or unstable molecules can be predicted before they are synthesized.
Each peak in a vibrational spectrum corresponds to a specific normal mode of vibration, which is a collective motion of atoms in the molecule. Normal mode analysis, a standard output of computational frequency calculations, describes the displacement of each atom for a given vibrational frequency. nih.gov This allows for the unambiguous assignment of each calculated frequency to a specific type of vibration, such as stretching, bending, or torsion. theaic.org
For this compound, key vibrational modes would include:
C-H stretching and bending modes of the aromatic ring and the ethyl chain.
C-C stretching modes within the aromatic ring and the ethyl chain.
C-Cl and C-Br stretching and bending modes.
Torsional modes related to the rotation around the C-C bonds.
The following interactive table provides a hypothetical assignment of some key vibrational frequencies for this compound based on DFT calculations. These are representative assignments and not based on actual experimental or computational data for this specific molecule.
| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity | Raman Activity | Vibrational Assignment |
| 3105 | 3043 | Medium | High | Aromatic C-H stretch |
| 2985 | 2925 | High | Medium | Aliphatic C-H stretch |
| 1580 | 1548 | High | High | Aromatic C=C stretch |
| 1450 | 1421 | Medium | Low | CH2 scissoring |
| 1090 | 1068 | High | Medium | Aromatic C-Cl stretch |
| 720 | 706 | Medium | Low | C-Br stretch |
| 550 | 539 | Low | High | Aromatic ring deformation |
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. ijnc.ir This approach allows for the study of both intramolecular and intermolecular interactions in various environments, such as in the gas phase, in solution, or in the solid state. nih.gov
For this compound, MD simulations could be employed to:
Explore conformational space: The bromoethyl side chain has rotational freedom around the C-C bonds. MD simulations can explore the different accessible conformations and their relative populations.
Study solvation effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the solute-solvent interactions and how they influence the molecule's conformation and dynamics. arxiv.org
Investigate intermolecular interactions: In simulations of the condensed phase (liquid or solid), MD can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the macroscopic properties of the substance.
Predict diffusion and transport properties: MD simulations can be used to calculate properties like the diffusion coefficient, which is important for understanding how the molecule moves through a medium.
In-Depth Analysis of Reaction Pathways and Transition States of this compound Remains an Unexplored Area of Computational Chemistry
Despite the importance of halogenated aromatic compounds in synthetic chemistry and materials science, a thorough search of publicly available scientific literature reveals a notable absence of specific computational and theoretical studies on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, it appears that these methods have not yet been applied to this particular compound in a published format.
Theoretical investigations are crucial for understanding the reactivity of a molecule. For a compound like this compound, such studies could provide invaluable insights into several potential reactions, including:
Nucleophilic Substitution Reactions: Elucidating the mechanism of substitution at the ethyl bromide side chain, including the transition states for S_N1 and S_N2 pathways. Computational models could predict the activation barriers for these reactions with various nucleophiles.
Elimination Reactions: Investigating the transition states and energy profiles for E1 and E2 elimination reactions to form a vinyl-substituted dichlorobenzene.
Formation of Organometallic Reagents: Modeling the insertion of metals like magnesium or lithium into the carbon-bromine bond to form a Grignard or organolithium reagent, and identifying the key transition states involved.
Cyclization Reactions: Exploring the potential for intramolecular cyclization reactions, and calculating the associated energy barriers.
The absence of such studies means that key data, which would typically be presented in tables summarizing calculated activation energies, transition state bond lengths, and vibrational frequencies, is not available. For instance, a hypothetical data table for a theoretical investigation of a reaction might look like this:
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| S_N2 with NH₃ | -5.2 | +15.8 | -20.1 | 21.0 |
| E2 with OH⁻ | -8.7 | +12.3 | -25.6 | 21.0 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound.
Without dedicated computational research on this compound, any discussion of its reaction mechanisms and transition states would be speculative and fall outside the bounds of established scientific findings. Future research in this area would be highly beneficial for predicting the reactivity of this compound and for designing novel synthetic routes.
Advanced Spectroscopic Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(2-bromoethyl)-1,4-dichlorobenzene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework.
¹H, ¹³C, and ⁷⁹Br NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their electronic surroundings. The aromatic region would likely display a complex splitting pattern for the three protons on the dichlorinated benzene (B151609) ring. The ethyl side chain would show two distinct signals, each corresponding to a methylene (B1212753) (-CH₂-) group. These would likely appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the ethyl side chain. The chemical shifts of the aromatic carbons would be influenced by the presence of the chlorine and bromoethyl substituents.
⁷⁹Br NMR Spectroscopy: While less common, ⁷⁹Br NMR could offer direct insight into the electronic environment of the bromine atom. The chemical shift of the bromine nucleus would be indicative of the nature of the carbon-bromine bond.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.5 | 128 - 135 |
| -CH₂-Ar | ~3.2 | ~35 |
| -CH₂-Br | ~3.6 | ~30 |
Note: These are estimated values and actual experimental data may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this compound, a cross-peak would be expected between the two methylene groups of the ethyl side chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals of the ethyl chain and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This would be crucial in confirming the attachment of the ethyl group to the aromatic ring by showing a correlation between the benzylic protons and the aromatic carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental formula (C₈H₇BrCl₂). The isotopic pattern observed in the mass spectrum would be highly characteristic, showing the distinct signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The fragmentation pattern would offer further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, the ethyl group, or cleavage of the carbon-carbon bond in the side chain.
Expected HRMS Fragmentation
| Fragment | Description |
|---|---|
| [M-Br]⁺ | Loss of a bromine radical |
| [M-CH₂Br]⁺ | Loss of the bromomethyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic ethyl group, C=C stretching of the aromatic ring, and C-Cl and C-Br stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecule's vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-Cl stretching modes would also be observable.
Key Expected Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the conformation of the ethyl side chain relative to the aromatic ring. It would also reveal how the molecules pack together in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant to chemical behavior)
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the ultraviolet region, corresponding to π to π* transitions of the benzene ring. The presence of halogen substituents can cause a slight shift in the absorption maxima compared to unsubstituted benzene.
Applications As a Synthetic Building Block in Advanced Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-(2-bromoethyl)-1,4-dichlorobenzene, possessing both an alkyl halide and an aryl halide, makes it a candidate for stepwise synthetic strategies to build intricate organic molecules. The reactivity of the bromoethyl group allows for its participation in reactions such as nucleophilic substitutions and the formation of organometallic reagents. The dichlorobenzene core can undergo further functionalization, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Oligomeric and Polymeric Architectures Incorporating the Compound
While specific examples of polymers derived directly from this compound are not prominent in the literature, its structure is amenable to polymerization through several established methods. The bromoethyl group can be utilized in polycondensation reactions with difunctional nucleophiles to form polyesters, polyethers, or polyamines. Furthermore, the chlorine atoms on the aromatic ring could potentially be activated for poly-arylations or other cross-coupling polymerization techniques, leading to the formation of rigid-rod polymers or other conjugated materials. The combination of a flexible ethyl linker and a rigid aromatic core could impart unique thermal and mechanical properties to the resulting polymers.
Stereoselective Synthesis of Chiral Derivatives
The ethyl bridge in this compound offers a site for the introduction of chirality. Stereoselective reactions targeting the carbon atom adjacent to the bromine could lead to the synthesis of chiral derivatives. masterorganicchemistry.comddugu.ac.indurgapurgovtcollege.ac.inslideshare.netkhanacademy.org For instance, enantioselective substitution of the bromine atom by a chiral nucleophile or the use of a chiral catalyst could yield optically active products. Such chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules, where specific stereoisomers are often required for desired activity.
Role in the Development of Functional Organic Materials
Functional organic materials with tailored electronic and photophysical properties are at the forefront of materials science research. The dichlorobenzene moiety of this compound can be a key component in the design of such materials.
Covalent Organic Frameworks (COFs) and Porous Materials (as building units)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. nih.gov The rigid and geometrically defined nature of the dichlorobenzene ring makes this compound a potential candidate as a building block for COFs. Through reactions like Sonogashira or Suzuki cross-coupling, this molecule could be linked with other multitopic linkers to form extended two-dimensional or three-dimensional porous networks. The bromoethyl group could serve as a post-synthetic modification site within the pores of the COF, allowing for the introduction of specific functionalities.
Conjugated Systems and π-Extended Architectures
The dichlorobenzene core can be incorporated into larger conjugated systems through various cross-coupling reactions. nih.gov By reacting the chloro-substituents with acetylenic or olefinic partners, the π-system of the benzene (B151609) ring can be extended, leading to materials with interesting optical and electronic properties. The bromoethyl group can be further functionalized to tune the solubility and processing characteristics of these materials, which could find applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.comrsc.orgresearchgate.net
Utilization in Catalyst and Ligand Design
The design of novel catalysts and ligands is crucial for the development of new and efficient chemical transformations. csuohio.edu this compound can serve as a precursor for the synthesis of unique ligand structures. The bromoethyl group can be used to introduce phosphine (B1218219), amine, or other coordinating groups. The resulting ligands, featuring a dichlorinated aromatic backbone, could exhibit distinct electronic and steric properties, influencing the activity and selectivity of metal catalysts in various reactions, including cross-coupling and asymmetric catalysis.
Limited Publicly Available Research on this compound as a Specialized Research Chemical
Despite its potential as a versatile chemical intermediate, detailed public-domain research specifically documenting the applications of this compound as a synthetic building block in advanced chemical research and as a probe molecule in mechanistic organic chemistry is notably scarce. While the structural features of the molecule suggest potential utility in these areas, a comprehensive review of readily accessible scientific literature and chemical databases does not yield specific studies or detailed findings required for an in-depth analysis as outlined.
The bromoethyl group is a well-known reactive moiety, often employed in nucleophilic substitution and elimination reactions to introduce the 2-(2,5-dichlorophenyl)ethyl substituent into a target molecule. The dichlorinated benzene ring offers sites for further functionalization through various aromatic substitution reactions, and its electron-withdrawing nature can influence the reactivity of the bromoethyl group. This combination of reactive sites theoretically makes it a valuable tool for chemists.
However, specific examples of its use in the synthesis of advanced materials, complex organic molecules, or as a specialized tool to investigate reaction mechanisms are not prominently featured in the available scientific literature. Consequently, the creation of detailed data tables and an exhaustive discussion on its research applications, as requested, cannot be fulfilled at this time due to the lack of specific published research.
General principles of organic chemistry allow for postulation on its reactivity. The primary alkyl bromide would be susceptible to SN2 reactions with a variety of nucleophiles, and could undergo E2 elimination under basic conditions. The aromatic ring could potentially undergo further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
Without concrete research findings, any detailed discussion would be speculative and would not meet the criteria of a scientifically accurate and authoritative article based on diverse sources. Further investigation into proprietary research or less accessible chemical literature may be required to uncover the specific applications of this compound.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromoethyl)-1,4-dichlorobenzene?
Methodological Answer: The synthesis typically involves alkylation or substitution reactions on a pre-functionalized benzene ring. A plausible route is the Friedel-Crafts alkylation of 1,4-dichlorobenzene using 1-bromo-2-chloroethane (β-bromoethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromoethyl group at the ortho position. Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if the benzene ring is activated by electron-withdrawing groups (e.g., Cl substituents), though steric and electronic effects must be carefully controlled . Post-synthesis purification often involves column chromatography or recrystallization, with characterization via GC/MS (Method 8260B) to confirm purity .
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify the bromoethyl (–CH₂CH₂Br) group (δ ~3.5–4.0 ppm for CH₂Br) and chlorine substituents.
- GC/MS : Using a DB-5MS column (as per EPA Method 8260B) to separate and quantify the compound, with electron ionization (EI) for fragmentation pattern analysis .
- FT-IR : Peaks at ~550–650 cm⁻¹ (C–Br stretch) and ~500–600 cm⁻¹ (C–Cl stretch) confirm functional groups.
Cross-referencing with synthetic intermediates (e.g., 1,4-dichlorobenzene derivatives) ensures accurate assignments .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: This compound serves as a versatile intermediate:
- Cross-Coupling Reactions : The bromoethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl chains.
- Polymer Chemistry : As a monomer for synthesizing halogenated polymers with flame-retardant properties.
- Pharmaceutical Intermediates : For derivatizing bioactive molecules, leveraging its halogenated aromatic core .
Advanced Research Questions
Q. How does the bromoethyl substituent influence the electronic properties and reactivity of 1,4-dichlorobenzene derivatives?
Methodological Answer: The bromoethyl group introduces steric bulk and alters electron density:
- Electron-Withdrawing Effects : The –CH₂CH₂Br group slightly deactivates the aromatic ring via inductive effects, directing electrophilic substitution to meta/para positions relative to existing Cl substituents.
- Reactivity in Cross-Coupling : Bromine’s leaving-group ability facilitates Pd-catalyzed couplings, but competing β-hydride elimination may require optimized conditions (e.g., bulky ligands or low temperatures) .
Computational studies (DFT) comparing charge distribution in 1,4-dichlorobenzene and its bromoethyl derivative can quantify these effects .
Q. What are the environmental degradation pathways of this compound, and how do they compare to 1,4-dichlorobenzene?
Methodological Answer:
- Photodegradation : UV exposure cleaves the C–Br bond, generating 1,4-dichlorostyrene and HBr. This contrasts with 1,4-dichlorobenzene, which forms chlorophenols via hydroxyl radical attack .
- Biodegradation : Microbial dehalogenation under anaerobic conditions may reduce Br and Cl substituents, but recalcitrance is higher than 1,4-dichlorobenzene due to the bromoethyl group’s steric hindrance .
Analytical monitoring via GC/MS with isotope dilution (e.g., 1,4-dichlorobenzene-d₄ as an internal standard) improves quantification in environmental matrices .
Q. How can conflicting data on the genotoxicity of 1,4-dichlorobenzene derivatives be reconciled in safety assessments?
Methodological Answer: Discrepancies arise from metabolic differences:
- In Vitro vs. In Vivo : 1,4-Dichlorobenzene shows no direct genotoxicity in bacterial assays (Ames test) but induces liver tumors in mice via non-genotoxic mechanisms (e.g., oxidative stress) .
- Metabolite Analysis : The bromoethyl derivative may generate reactive intermediates (e.g., epoxides) not observed in 1,4-dichlorobenzene.
Risk assessments should integrate hepatic enzyme activity studies (e.g., CYP450 isoforms) and Comet assays to evaluate DNA damage in target tissues .
Q. What strategies mitigate challenges in quantifying trace levels of this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane improves recovery from blood/plasma .
- Analytical Methods : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ <1 ppb). For GC/MS, derivatization (e.g., silylation) reduces volatility issues .
- Quality Control : Spike-and-recovery experiments using deuterated analogs (e.g., 1,4-dichlorobenzene-d₄) validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
